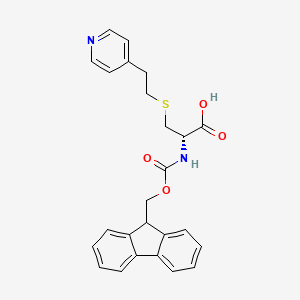
1-(4-Ethynylphenyl)-2-methyl-1H-imidazole
Vue d'ensemble
Description
“1-(4-Ethynylphenyl)-2-methyl-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The ethynylphenyl group is a phenyl ring with an ethynyl substituent, which is a carbon-carbon triple bond. The 2-methyl group indicates a methyl substituent on the second carbon of the imidazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a planar five-membered imidazole ring with a methyl group on the second carbon and a phenyl ring with an ethynyl group on the first carbon .Chemical Reactions Analysis
Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the carbon between the two nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available due to the lack of specific studies on this compound .Applications De Recherche Scientifique
Farnesyl Protein Transferase Inhibition and Antitumor Effects : The compound R115777, which has structural similarities to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, has been identified as a potent and selective inhibitor of farnesyl protein transferase. This compound demonstrates significant antitumor effects in vivo after oral administration in mice (Venet, End, & Angibaud, 2003).
Selective Histamine H3-Receptor Antagonists : A study on 4-alkynylphenyl ether derivatives of 3-(1H-imidazol-4-yl)propanol, which includes compounds structurally related to this compound, revealed their potential as highly potent and selective H3 antagonists with oral activity and improved brain penetration. These compounds may be useful for therapy of H3-receptor-dependent diseases of the CNS (Krause et al., 1998).
Pharmaceutical Intermediate Synthesis : A practical synthetic route was developed for a pharmaceutical intermediate, 1-methyl-4-phenyl-1H-imidazol-2-amine, which is structurally similar to this compound. The synthesis involved cyclisation, hydrolysis, and methylation steps (Zhou et al., 2018).
Paramagnetic Conjugated Polymers : Research on polymers derived from poly(4-ethynyl-benzaldehyde) includes poly(2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl-3-oxide), which is related to this compound. These polymers exhibit paramagnetic properties and obey Curie's law, indicating potential applications in materials science (Saf et al., 1992).
Inhibitors of Heme Oxygenase : Certain imidazole-dioxolane compounds have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These compounds, which include structural analogs of this compound, were found to be highly selective for the HO-1 isozyme (Vlahakis et al., 2006).
Corrosion Inhibition in Carbon Steel : A novel imidazoline derivative, structurally similar to this compound, was investigated as a corrosion inhibitor for carbon steel in hydrochloric acid environments. This study demonstrates the potential application of such compounds in corrosion inhibition (Zhang et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
Related compounds such as 4-ethynylphenylboronic acid pinacol ester have been used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties .
Mode of Action
Ethynylphenyl compounds are often involved in reactions such as the sonogashira cross-coupling reaction . This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide .
Biochemical Pathways
Related compounds have been used in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .
Pharmacokinetics
The related compound 1-(4-ethynylphenyl)ethanone is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to environmental conditions which could impact its bioavailability.
Result of Action
Related compounds have been used in the preparation of f-18 radiolabeled galectin-3 inhibitors, which are used as surrogate positron emission tomography (pet) tracers .
Action Environment
The related compound 1-(4-ethynylphenyl)ethanone is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to environmental conditions.
Propriétés
IUPAC Name |
1-(4-ethynylphenyl)-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-11-4-6-12(7-5-11)14-9-8-13-10(14)2/h1,4-9H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQZULPSQYKVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)
![Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1412700.png)
![2-[4-(2,2-Difluoropropoxy)phenyl]ethanol](/img/structure/B1412702.png)
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412703.png)
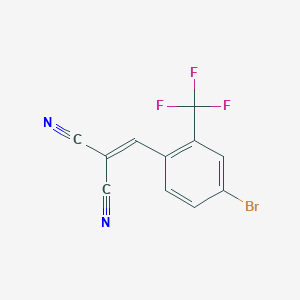
![1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone](/img/structure/B1412705.png)
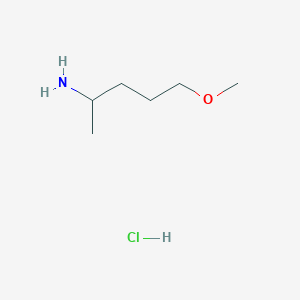
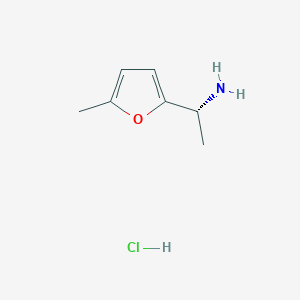
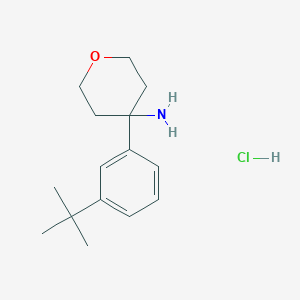
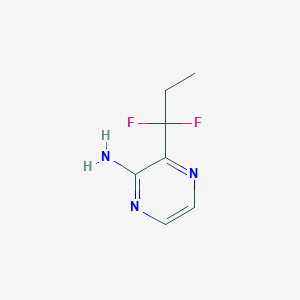
![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)
